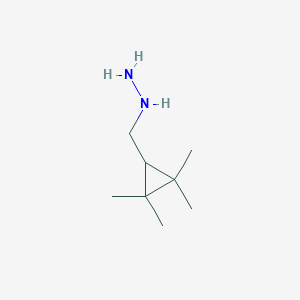

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

説明

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a cyclopropane derivative featuring a highly substituted three-membered ring with four methyl groups (2,2,3,3-tetramethyl) attached to a methylene-linked hydrazine (-NH-NH2) moiety . The cyclopropane ring introduces significant ring strain, but the steric bulk of the methyl groups stabilizes the structure, reducing reactivity compared to unsubstituted cyclopropane derivatives. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules requiring rigid, lipophilic scaffolds .

特性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC名 |

(2,2,3,3-tetramethylcyclopropyl)methylhydrazine |

InChI |

InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3 |

InChIキー |

CPESNSJNYBIPHB-UHFFFAOYSA-N |

正規SMILES |

CC1(C(C1(C)C)CNN)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:

((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

Industrial Production Methods

Industrial production methods for ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

化学反応の分析

Types of Reactions

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学的研究の応用

Chemistry

In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.

Medicine

While specific medical applications of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine are not well-documented, its derivatives may have potential as therapeutic agents

Industry

In industry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.

作用機序

The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.

類似化合物との比較

Comparison with Similar Compounds

Tetramethylhydrazine (C4H12N2)

- Structure : A simpler hydrazine derivative with four methyl groups directly attached to the hydrazine backbone (N,N,N',N'-tetramethyl) .

- Molecular Weight : 88.15 g/mol.

- Properties : Highly volatile, with lower thermal stability due to the absence of a stabilizing cyclopropane ring. Its two tertiary amine groups render it less reactive in condensation reactions compared to primary hydrazines .

1,1,2,2-Tetrafluor-3-hydrazino-butan (C4H8F4N2)

- Structure : A fluorinated hydrazine derivative with fluorine substituents replacing methyl groups on the carbon chain .

- Molecular Weight : 148.12 g/mol.

- Properties : Increased polarity due to fluorine electronegativity, enhancing solubility in polar solvents. However, fluorination correlates with higher toxicity, necessitating stringent safety protocols (e.g., inhalation precautions) .

- Applications: Limited data available, but fluorinated hydrazines are often explored in agrochemicals and materials science .

[(2,2,3,3-Tetramethylcyclopropyl)methyl]amine Hydrochloride (C8H16ClN)

- Structure : Shares the tetramethylcyclopropylmethyl group but replaces hydrazine with a primary amine (-NH2) .

- Molecular Weight : 164.68 g/mol (hydrochloride salt).

- Properties : The hydrochloride salt improves water solubility, making it preferable for pharmaceutical formulations. The amine group is less nucleophilic than hydrazine, limiting its utility in forming hydrazones or heterocycles .

- Applications : Used as a building block in bioactive molecule synthesis, such as OCTN2 inhibitors .

3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine (C8H12N2O)

- Structure : Retains the tetramethylcyclopropyl group but incorporates an isoxazole ring instead of hydrazine .

- Molecular Weight : 180.25 g/mol.

- Properties : The isoxazole ring introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets. The compound exhibits 98% purity and stability under long-term storage .

Data Table: Key Properties of Compared Compounds

Research Findings and Insights

Reactivity : The hydrazine group in the target compound enables condensation reactions (e.g., hydrazone formation) more readily than tertiary amines like tetramethylhydrazine, which lack primary NH2 sites .

Lipophilicity: The tetramethylcyclopropyl group enhances membrane permeability compared to non-cyclopropane derivatives, a critical factor in drug bioavailability .

Safety : Fluorinated analogs exhibit higher toxicity, while hydrochloride salts improve handling and solubility for pharmaceutical use .

Biological Activity : Isoxazole derivatives with the same cyclopropane scaffold show promise in targeting enzymes or receptors due to their rigid, aromatic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。